2-(Carboxyacetyl)benzoic acid
Description
2-(Carboxyacetyl)benzoic acid is a benzoic acid derivative featuring a carboxyacetyl (-COCH₂COOH) substituent at the ortho position of the benzene ring. The carboxyacetyl group may enhance hydrogen-bonding capacity, impacting reactivity and biological interactions.
Properties
IUPAC Name |
2-(2-carboxyacetyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYDYPGWHGYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-Benzoylbenzoic Acid Derivatives :
Derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit reduced ΔGbinding values compared to 2-benzoylbenzoic acid, indicating stronger receptor affinity. For example, docking studies show ΔGbinding values of -8.2 kcal/mol for 2-(4-methoxybenzoyl)benzoic acid versus -7.5 kcal/mol for 2-benzoylbenzoic acid, attributed to electron-donating substituents enhancing ligand-receptor interactions .- 2-(2-Chlorophenoxy)benzoic Acid: This compound, synthesized via nucleophilic aromatic substitution, demonstrates conformational similarities to benzodiazepine agonists like estazolam.
2-Carbamimidoylbenzoic Acid :
A precursor for synthesizing substituted 2-(pyrimidin-2-yl)-benzoic acids, this derivative highlights the role of amidine groups in facilitating heterocyclic ring formation under mild conditions .
Physicochemical Properties
- Extraction Efficiency :
Benzoic acid derivatives with lipophilic substituents (e.g., 2-chlorobenzoic acid) exhibit rapid extraction in emulsion liquid membranes due to high distribution coefficients (e.g., m = 12.5 for benzoic acid vs. m = 0.8 for acetic acid) .- Extraction Rate Comparison :
| Compound | Extraction Rate (%) | Effective Diffusivity (m²/s) |
|---|---|---|
| Benzoic Acid | >98% in 5 min | 1.8 × 10⁻¹⁰ |
| Acetic Acid | Slow extraction | 1.2 × 10⁻¹⁰ |
| Phenol | >98% in 5 min | 0.9 × 10⁻¹⁰ |
- Acidity and Solubility : Substituents like ethoxy groups (e.g., 2-ethoxybenzoic acid, pKa ~3.2) reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2), enhancing lipid solubility for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-(Carboxyacetyl)benzoic acid derivatives?
- Methodological Answer : A general approach involves carboxylation of substituted phenylacetic acid precursors. For example, benzoic acid derivatives are often synthesized via partial oxidation of toluene using oxygen with manganese or cobalt catalysts . For derivatives with acetyl or carboxyacetyl groups, stepwise functionalization (e.g., Friedel-Crafts acylation followed by hydrolysis) is typical. Reaction optimization may require monitoring via HPLC or LC-MS to confirm intermediate purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments and carboxyl/carbonyl groups. Aromatic protons typically appear at 6.5–8.5 ppm, while acetyl methyl groups resonate near 2.1–2.5 ppm.
- FT-IR : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~1650 cm (acetyl C=O) confirm functional groups.
- LC-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
Q. How can hydrogen bonding patterns influence the crystallinity of this compound?
- Methodological Answer : Carboxylic acid dimers and acetyl-oxygen interactions dominate hydrogen bonding. Graph-set analysis (e.g., Etter’s rules) helps classify motifs like rings for dimeric carboxylic acids. Use software like SHELXL for refining crystallographic data and resolving disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or twinning. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation for <0.8 Å resolution.
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Hydrogen Bond Analysis : Compare graph-set motifs (e.g., vs. ) to identify packing variations .
Q. What experimental design principles optimize the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading). For example, a central composite design can maximize yield while minimizing byproducts .
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
Q. How do substituents on the benzoic acid core affect the compound’s metal-chelating properties?
- Methodological Answer :
- Coordination Studies : Titrate derivatives with metal ions (e.g., Cu, Fe) and monitor UV-Vis spectra for ligand-to-metal charge transfer bands.
- DFT Calculations : Simulate binding energies using Gaussian or ORCA software to predict stability of metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
